Desmethyl cariprazine (DCAR) is a major active metabolite of the atypical antipsychotic drug cariprazine. [, , , , , , ] It is formed through the metabolism of cariprazine, primarily via the cytochrome P450 enzyme CYP3A4, in the liver. [, , , ] DCAR exhibits pharmacological properties similar to cariprazine, contributing to its overall therapeutic effects. [, ]
Desmethyl cariprazine is synthesized primarily through the demethylation of cariprazine. This process involves the enzymatic action of cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the removal of a methyl group from the parent compound. The metabolic pathway leading to desmethyl cariprazine results in two major active metabolites: desmethyl cariprazine and didesmethyl cariprazine. The synthesis can be performed industrially by utilizing stabilized pharmaceutical formulations that include cariprazine premix or solid dispersions to enhance bioavailability and stability .
The molecular formula of desmethyl cariprazine is CHClNO, with a molecular weight of approximately 375.30 g/mol. The compound features a piperazine ring structure, which is characteristic of many antipsychotic medications. The structural representation includes two chlorine atoms attached to a phenyl group, contributing to its pharmacological properties.
Desmethyl cariprazine undergoes various chemical reactions, including:
The specific products formed from these reactions depend on the conditions applied. For instance, oxidation may yield hydroxylated derivatives while reduction could produce deoxygenated compounds .
Desmethyl cariprazine's mechanism of action is primarily attributed to its activity as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, alongside its antagonistic action at serotonin 5-HT2A receptors. This profile allows desmethyl cariprazine to modulate neurotransmitter systems effectively, influencing various cellular processes such as signaling pathways and gene expression. The pharmacokinetics indicate that desmethyl cariprazine has a longer half-life compared to its parent compound, which may contribute to its sustained effects in clinical settings .
Desmethyl cariprazine exhibits several notable physical and chemical properties:
The compound's stability can be assessed using high-performance liquid chromatography methods that indicate its robustness in pharmaceutical formulations .
Desmethyl cariprazine has significant applications in psychiatric medicine due to its role as an active metabolite of cariprazine. It contributes to the pharmacological effects observed in treating schizophrenia and bipolar disorder. Research indicates that desmethyl cariprazine may also be explored for potential uses in other neuropsychiatric conditions due to its unique receptor binding profile, which suggests efficacy in managing both positive and negative symptoms associated with these disorders .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3